3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions. This process yields pyridine-2(1H)-thiones, which, upon further reactions, can cyclize to thieno[2,3-b]pyridine derivatives. These derivatives can undergo various transformations, including reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate, leading to the formation of carbohydrazide derivatives, pyridothienopyrimidine derivatives, and thiourea derivatives, respectively (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a bicyclic system containing a pyridine ring fused to a thieno ring. The structural analysis through analytical and spectral data provides insights into the arrangement of substituents around the core structure, influencing the compound's chemical reactivity and interaction properties.
Chemical Reactions and Properties
Thieno[2,3-b]pyridine derivatives participate in a variety of chemical reactions, including oxidation, cyclization, and substitution reactions. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, demonstrating the compounds' reactivity towards oxidative conditions (Stroganova et al., 2019).
Physical Properties Analysis
The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science and pharmaceutical development. For example, certain polyamides based on related structures exhibit high thermal stability and good solubility in polar solvents, which are desirable properties for the development of new materials (Yang & Chen, 1999).
Chemical Properties Analysis
The chemical properties of thieno[2,3-b]pyridine derivatives, such as their reactivity towards nucleophiles and electrophiles, are influenced by the presence of functional groups and the electronic nature of the fused ring system. These compounds have been explored for their potential biological activities, including antimicrobial and cytotoxic effects, highlighting their importance in medicinal chemistry research (Egawa et al., 1984).
Future Directions
The future research directions for this compound could be vast. It could be explored for potential applications in various fields like medicinal chemistry, material science, or as an intermediate in the synthesis of other complex molecules. Further studies could also aim to fully characterize its physical and chemical properties, and to determine its safety profile .
properties
IUPAC Name |
3-amino-4,6-dimethyl-N-naphthalen-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-11-10-12(2)22-20-16(11)17(21)18(25-20)19(24)23-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,21H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYYXVKHWAPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=CC=CC=C43)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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